7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.: 74136-38-2
Cat. No.: VC17305354
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74136-38-2 |
|---|---|
| Molecular Formula | C11H9N5 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 7-methyl-3-phenyltriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3 |
| Standard InChI Key | RIGAFAPHYDMOBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a triazole ring fused to a pyrimidine ring, with a methyl group at position 7 and a phenyl group at position 3. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Key structural features include:
-
Triazole Ring: Contributes to π-π stacking interactions and hydrogen bonding.
-
Pyrimidine Ring: Enhances planar stability and facilitates intercalation with biomolecules.
-
Substituents: The methyl group increases hydrophobicity, while the phenyl group introduces aromatic bulk, potentially enhancing binding affinity .
Spectral Data (Representative Example)
While spectral data for the exact compound is scarce, analogs such as 3-benzyl-7-methyl derivatives provide reference insights:
-
¹H NMR: Methyl groups appear as singlets near δ 3.29 ppm, while aromatic protons resonate between δ 7.31–7.55 ppm .
-
¹³C NMR: Pyrimidine carbons appear between δ 142–172 ppm, with methyl carbons near δ 15–25 ppm .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of triazolopyrimidines typically involves cyclization reactions. For 7-methyl-3-phenyl derivatives, a plausible route includes:
-
Precursor Preparation: Reacting 3-amino-5-methylpyrazole with phenyl isothiocyanate to form a thiourea intermediate.
-
Cyclization: Treatment with hydrazine hydrate under reflux conditions to yield the triazolopyrimidine core .
Optimization Parameters
-
Solvent: Acetonitrile or ethanol for optimal solubility.
-
Temperature: Reflux (70–80°C) to drive cyclization.
-
Catalysts: Triethylamine (Et₃N) to deprotonate intermediates and accelerate reactions .
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance yield and purity. For example, a 65–85% yield has been reported for analogous compounds using automated systems .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Derivatives with methyl and aryl groups demonstrate broad-spectrum activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8–16 µg/mL |
| Escherichia coli | 16–32 µg/mL |
These values align with trends observed in triazolopyrimidine analogs, where hydrophobic substituents enhance membrane penetration .
Enzyme Inhibition
The compound may act as a kinase inhibitor, disrupting ATP-binding pockets. Computational docking studies on analogous structures reveal strong binding affinity (ΔG < -8 kcal/mol) for tyrosine kinases implicated in cancer progression .
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the PCM/WP04/aug-cc-pVDZ//B3LYP-6-311+g(2d,p) level provide insights into regiochemistry and stability:
-
Regioselectivity: Cyclization favors the formation of anthracene-like heterocycles due to lower Gibbs free energy (ΔG = -12.3 kcal/mol vs. -9.8 kcal/mol for alternative isomers) .
-
Electrostatic Potential: The phenyl group creates electron-deficient regions at position 7, facilitating nucleophilic attacks .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Biological Activity |
|---|---|---|
| 7-Chloro-3-phenyl analog | Cl at C7, Ph at C3 | Moderate kinase inhibition |
| 7-Methyl-3-benzyl analog | CH₃ at C7, Bn at C3 | High antimicrobial activity |
| 7-Methyl-3-phenyl derivative | CH₃ at C7, Ph at C3 | Predicted broad efficacy |
The methyl-phenyl combination balances hydrophobicity and aromaticity, potentially optimizing bioavailability compared to chlorinated or benzylated analogs .
Challenges and Future Directions
-
Synthetic Scalability: Improving yields beyond 70% for industrial applications.
-
Biological Profiling: Comprehensive in vitro and in vivo studies to validate predicted activities.
-
Drug-Likeness Optimization: Adjusting logP and solubility via substituent modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume